molecular formula C10H17NO2 B591797 4-Morpholinocyclohexanone CAS No. 139025-93-7

4-Morpholinocyclohexanone

Cat. No. B591797
Key on ui cas rn: 139025-93-7
M. Wt: 183.251
InChI Key: XQSZENOTKVEPEU-UHFFFAOYSA-N
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Patent
US09403804B2

Procedure details

A suspension of 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-morpholine hydrochloride (6.79 g, 25.7 mmol, as prepared in the previous step) in THF (100 mL) was treated with HCl (38.6 mL, 77.2 mmol, 2M aq) and heated to 80° C. for 4 h. The cooled mixture was treated with satd aq NaHCO3 to pH 7 and extracted with ether (3×250 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo to afford the title compound (2.22 g, 47%) as a colorless oil. 1H-NMR (CDCl3; 400 MHz): δ 3.78-3.72 (m, 4H), 2.60-2.55 (m, 4H), 2.36-2.25 (m, 2H), 2.09-1.99 (m, 2H), 1.93-1.82 (m, 2H).
Name
4-(1,4-dioxa-spiro[4.5]dec-8-yl)-morpholine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
38.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
Cl.O1[C:6]2([CH2:11][CH2:10][CH:9]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)[CH2:8][CH2:7]2)[O:5]CC1.Cl.C([O-])(O)=O.[Na+]>C1COCC1>[N:12]1([CH:9]2[CH2:8][CH2:7][C:6](=[O:5])[CH2:11][CH2:10]2)[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1 |f:0.1,3.4|

Inputs

Step One
Name
4-(1,4-dioxa-spiro[4.5]dec-8-yl)-morpholine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOC12CCC(CC2)N2CCOCC2
Step Two
Name
Quantity
38.6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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